

# Toxicological profile and safety assessment of nicotine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-(1-Methyl-3-pyrrolidinyl)pyridine

Cat. No.: B017944

Get Quote

An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of Nicotine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Nicotine, a tertiary amine alkaloid, is the principal psychoactive constituent of tobacco.[1] It is renowned for its highly addictive properties and complex pharmacological profile.[2] While historically associated with tobacco smoke, the advent of novel nicotine delivery systems, such as electronic cigarettes and nicotine pouches, necessitates a comprehensive understanding of the toxicological profile of nicotine in isolation from tobacco combustion products.[3] This technical guide provides an in-depth review of the pharmacokinetics, pharmacodynamics, toxicological endpoints, and safety assessment methodologies for nicotine, intended for researchers, scientists, and drug development professionals.

# Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The absorption, distribution, metabolism, and excretion of nicotine are critical to understanding its physiological and toxicological effects.

1.1. Absorption Nicotine is readily absorbed through various routes. When inhaled via tobacco smoke, it is rapidly absorbed into the pulmonary venous circulation, reaching the brain quickly.



- [1][4] Absorption also occurs through the oral mucosa (smokeless tobacco, nicotine gum), skin (transdermal patches), and the gastrointestinal tract.[5]
- 1.2. Distribution Following absorption, nicotine is extensively distributed throughout the body tissues.[4] It crosses the blood-brain barrier and the placental barrier and can be found in breast milk.[6][7] The steady-state volume of distribution is substantial, averaging 180 liters.[4]
- 1.3. Metabolism Nicotine is primarily metabolized in the liver, with minor metabolism occurring in the lungs.[4] The primary metabolites are cotinine and nicotine-N'-oxide.[4] Cotinine is the most predominant metabolite and is often used as a biomarker for nicotine exposure.[7]
- 1.4. Excretion The elimination of nicotine and its metabolites occurs mainly through renal excretion.[4] The rate of renal excretion of unchanged nicotine is dependent on urinary pH and flow, typically accounting for 5% to 10% of total elimination.[4]

Table 1: Pharmacokinetic Parameters of Nicotine

| Parameter                  | Value                 | Species | Citation |
|----------------------------|-----------------------|---------|----------|
| Volume of Distribution     | 180 L (avg.)          | Human   | [4]      |
| Plasma Protein<br>Binding  | < 5%                  | Human   | [4]      |
| Elimination Half-life      | 6-8 hours (in system) | Human   | [8][9]   |
| Primary Metabolite         | Cotinine              | Human   | [4][7]   |
| Primary Route of Excretion | Renal                 | Human   | [4]      |

# **Pharmacodynamics: Mechanism of Action**

Nicotine's pharmacological effects are mediated primarily through its interaction with nicotinic acetylcholine receptors (nAChRs).[7][10]

2.1. Receptor Interaction Nicotine acts as an agonist at most nAChRs, which are ligand-gated ion channels found in the central nervous system (CNS), peripheral nervous system, and various other tissues.[6][7] It has a higher affinity for nAChRs in the brain than those in skeletal



muscle.[7] The most predominant subtypes of nAChRs in the CNS are the  $\alpha4\beta2$  and  $\alpha7$  receptors.[11]

- 2.2. Neurotransmitter Release Activation of nAChRs by nicotine leads to the depolarization of neurons and the subsequent release of a variety of neurotransmitters.[2][10] This includes:
- Dopamine: Release in the mesolimbic pathway is associated with the rewarding and addictive properties of nicotine.[1][6][7]
- Norepinephrine and Epinephrine: Release from the adrenal medulla and sympathetic nervous system leads to increased heart rate and blood pressure.[2][12][13]
- Acetylcholine: Contributes to enhanced attention and cognitive function.[10]
- Serotonin, Glutamate, GABA, Vasopressin, and Beta-endorphin.[1][2]

Chronic exposure to nicotine leads to the upregulation and desensitization of nAChRs, which are key neuroadaptations contributing to tolerance and dependence.[7][10][14]

# **Toxicological Profile**

3.1. Acute Toxicity Nicotine is classified as a poison and can be highly toxic in large doses.[2][7] Symptoms of acute nicotine poisoning follow a biphasic pattern: an initial stimulatory phase (nausea, vomiting, hypertension, tachycardia, seizures) followed by a depressor phase (hypotension, bradycardia, CNS depression, muscular paralysis, and respiratory failure).[15]

Table 2: Acute Lethal Doses (LD50) of Nicotine

| Species              | Route | LD50 (mg/kg) | Citation |
|----------------------|-------|--------------|----------|
| Human (estimated)    | Oral  | 0.5 - 1.0    | [15][16] |
| Human (revised est.) | Oral  | 6.5 - 13     | [17]     |
| Rat                  | Oral  | 50           | [15][18] |
| Mouse                | Oral  | 3            | [15][16] |
| Dog                  | Oral  | 9.2          | [18]     |



Note: The traditionally cited human oral lethal dose of 30-60 mg (0.5-1.0 mg/kg) has been questioned, with more recent analyses suggesting a much higher lethal dose of 0.5-1.0 g.[15] [17]

- 3.2. Chronic Toxicity and Organ System Effects
- 3.2.1. Cardiovascular System Chronic nicotine exposure has significant effects on the cardiovascular system. It stimulates the sympathetic nervous system, leading to the release of catecholamines, which increases heart rate, blood pressure, and myocardial contractility.[1][13] [19] Nicotine also causes vasoconstriction, including in coronary arteries, and may contribute to endothelial dysfunction and the hardening of artery walls, potentially accelerating atherosclerosis.[7][8][9][13]

Table 3: Cardiovascular Effects of Acute Nicotine Administration

| Parameter      | Effect   | Magnitude  | Citation |
|----------------|----------|------------|----------|
| Heart Rate     | Increase | 10-15 bpm  | [19]     |
| Blood Pressure | Increase | 5-10 mm Hg | [13][19] |

- 3.2.2. Central Nervous System (CNS) Nicotine is a CNS stimulant that produces psychoactive effects, including increased alertness and mild euphoria.[7] Chronic exposure induces neuroadaptations, such as the upregulation of nAChRs, which are linked to addiction and withdrawal symptoms.[7][14] Long-term use is associated with an increased risk for mood disorders, anxiety, and cognitive decline.[20][21] Nicotine exposure during adolescence can have lasting negative effects on cognitive function and emotional regulation.[20][22]
- 3.2.3. Gastrointestinal System Nicotine impacts the gastrointestinal tract by stimulating the parasympathetic nervous system, which can increase intestinal muscle contractions.[23] It can worsen peptic ulcer disease by disrupting the balance between aggressive and protective factors in the stomach lining.[24][25][26] Long-term use is associated with an increased risk of gastroesophageal reflux disease (GERD) and certain gastrointestinal cancers.[27]
- 3.2.4. Respiratory System While most of the respiratory diseases associated with smoking are caused by other components of tobacco smoke, high doses of nicotine can cause respiratory paralysis.[7]



#### 3.3. Carcinogenicity and Genotoxicity

- 3.3.1. Carcinogenicity Nicotine itself is not classified as a carcinogen by the International Agency for Research on Cancer (IARC).[7][28] However, there is evidence that nicotine may act as a tumor promoter.[29][30] It can stimulate cell proliferation, angiogenesis, and epithelial-mesenchymal transition through the activation of nAChRs and other signaling pathways like MAPK/ERK and PI3K/AKT, which are present on cancer cells.[7][29] Nicotine can also be metabolized into carcinogenic tobacco-specific nitrosamines (TSNAs) in the body.[7][29]
- 3.3.2. Genotoxicity Studies on the genotoxicity of nicotine have produced conflicting results.[31] However, some research indicates that nicotine can cause DNA damage in various human cell types.[7] Genotoxicity has been demonstrated in assays such as the comet assay, the cytokinesis-block micronucleus test, the sister chromatid exchange (SCE) test, and the chromosome aberration (CA) test.[7][31] A significant increase in chromosome aberrations and sister chromatid exchanges has been observed in human lymphocytes exposed to low concentrations of nicotine.[31]
- 3.4. Reproductive and Developmental Toxicity Nicotine is a known teratogen that adversely affects fetal development.[3][7] It crosses the placenta and can be found in breast milk.[7] Maternal nicotine exposure is associated with a range of adverse pregnancy and birth outcomes, including:
- Increased risk of miscarriage and stillbirth[7]
- Fetal growth restriction and lower birth weights[7][22]
- Reduced pulmonary function[22]
- Impaired infant cardiorespiratory function[22]
- Neurobehavioral defects[7][22]

Nicotine exposure during adolescence is also a concern, as it can impair neurodevelopment and is associated with deficits in working memory, attention, and increased anxiety.[7][22]

## **Safety Assessment**



The safety assessment of nicotine involves a battery of toxicological tests to characterize potential hazards.

#### 4.1. Key Experimental Protocols

#### 4.1.1. Genotoxicity Assays

- Protocol: In Vitro Micronucleus (IVMN) Assay
  - Objective: To detect clastogenic and aneugenic events in cultured cells.
  - Methodology: Human (e.g., TK6) or rodent (e.g., CHO, V79) cell lines are exposed to various concentrations of nicotine with and without metabolic activation (S9 mix).[32][33] The exposure duration is typically a short treatment (e.g., 3 hours) followed by a recovery period of 1.5-2 cell cycles, or an extended treatment without recovery.[32] After treatment, cells are harvested, and cytokinesis is blocked (e.g., using cytochalasin B) to identify cells that have completed one nuclear division. Cells are then fixed, stained, and scored for the presence of micronuclei in binucleated cells using microscopy. An increase in the frequency of micronucleated cells indicates genotoxic potential.[31]
- Protocol: Chromosome Aberration (CA) Test
  - Objective: To identify structural chromosome damage in treated cells.
  - Methodology: Cultured cells, often human peripheral blood lymphocytes, are exposed to nicotine for a set period (e.g., 24 hours).[31] A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase. Cells are then harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. Chromosomes are stained (e.g., with Giemsa) and analyzed under a microscope for structural aberrations, such as chromatid and chromosome breaks, gaps, and exchanges. A statistically significant increase in aberrations compared to a control group indicates clastogenic activity.[31]

#### 4.1.2. Carcinogenicity Bioassay

Protocol: Long-Term Rodent Bioassay



- Objective: To assess the potential of a substance to cause cancer over the lifetime of an animal model.
- Methodology: Groups of rodents (typically rats and mice of both sexes) are exposed to nicotine daily for a significant portion of their lifespan (e.g., 2 years). Exposure can be via various routes, such as oral gavage, drinking water, or inhalation. A control group receives a placebo. Animals are monitored for clinical signs of toxicity and tumor development. At the end of the study, all animals undergo a complete necropsy, and tissues are examined histopathologically. The incidence, type, and location of tumors in the nicotine-exposed groups are compared to the control group to determine carcinogenic potential.
- 4.1.3. Developmental and Reproductive Toxicity (DART) Study
- Protocol: OECD Test Guideline 414 (Prenatal Developmental Toxicity Study)
  - Objective: To assess the effects of a substance on pregnant females and the developing embryo and fetus.
  - Methodology: Pregnant female animals (commonly rats or rabbits) are administered nicotine daily during the period of major organogenesis. Dose levels include at least three treatment groups and a concurrent control. Females are monitored for signs of maternal toxicity (e.g., weight change, clinical signs). Shortly before expected delivery, the dams are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities. This allows for the determination of teratogenic potential and the no-observed-adverse-effect level (NOAEL) for both maternal and developmental toxicity.

# **Key Signaling Pathways**

// Connections Nicotine -> nAChR [label="Binds & Activates"]; nAChR -> Depolarization [arrowhead=vee]; Depolarization -> Ca\_influx [arrowhead=vee]; Ca\_influx -> Dopamine\_Vesicle [label="Triggers Fusion"]; Dopamine\_Vesicle -> Dopamine\_Release [arrowhead=vee]; Dopamine\_Release -> Dopamine [style=dashed, arrowhead=none]; Dopamine -> D2R [label="Binds"]; D2R -> Reward\_Signal [arrowhead=vee]; } Caption: Nicotine's action on presynaptic nAChRs triggers dopamine release, mediating reward.







// Connections Nicotine -> nAChR [label="Binds"]; nAChR -> PI3K [arrowhead=vee]; nAChR -> RAS [arrowhead=vee]; nAChR -> JAK2 [arrowhead=vee];

AKT -> Cell\_Survival [arrowhead=vee]; ERK -> Cell\_Survival [arrowhead=vee]; STAT3 -> Cell\_Survival [arrowhead=vee]; AKT -> Angiogenesis [arrowhead=vee]; ERK -> Metastasis [arrowhead=vee]; } Caption: Nicotine activates pathways promoting cancer cell survival, proliferation, and metastasis.





Click to download full resolution via product page



## Conclusion

The toxicological profile of nicotine is complex, characterized by potent psychoactive and physiological effects mediated primarily through nicotinic acetylcholine receptors. While it is the primary driver of tobacco addiction, its toxicological properties independent of tobacco smoke are of significant interest to public health and drug development. Acute toxicity is high, though the lethal dose in humans may be higher than traditionally reported. Chronic exposure presents considerable risks to the cardiovascular, central nervous, and gastrointestinal systems. Although not classified as a direct carcinogen, nicotine exhibits tumor-promoting and genotoxic potential in some experimental systems. Furthermore, its role as a developmental toxicant is well-established, posing significant risks during pregnancy and adolescence. A thorough safety assessment, employing a battery of validated in vitro and in vivo toxicological assays, is essential for characterizing the risks associated with any nicotine-containing product.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. whyquit.com [whyquit.com]
- 5. Nicotine Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 6. ClinPGx [clinpgx.org]
- 7. Nicotine Wikipedia [en.wikipedia.org]
- 8. How nicotine affects your heart [intermountainhealthcare.org]
- 9. amscardiology.com [amscardiology.com]
- 10. m.youtube.com [m.youtube.com]

## Foundational & Exploratory





- 11. Overview Nicotinic Acetylcholine Receptor Signaling in Neuroprotection NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nicotine and the central nervous system: biobehavioral effects of cigarette smoking PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. pnas.org [pnas.org]
- 15. Nicotine poisoning Wikipedia [en.wikipedia.org]
- 16. Fatal Suicidal Attempt by Deliberate Ingestion of Nicotine-containing Solution in Childhood-onset Depression Mediated through Internet Suicide Guideline: A Case Report -PMC [pmc.ncbi.nlm.nih.gov]
- 17. How much nicotine kills a human? Tracing back the generally accepted lethal dose to dubious self-experiments in the nineteenth century PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nicotine IDLH | NIOSH | CDC [cdc.gov]
- 19. Cardiovascular Toxicity of Nicotine: Implications for Electronic Cigarette Use PMC [pmc.ncbi.nlm.nih.gov]
- 20. Long-term effects of chronic nicotine on emotional and cognitive behaviors and hippocampus cell morphology in mice: comparisons of adult and adolescent nicotine exposure PMC [pmc.ncbi.nlm.nih.gov]
- 21. drraoshospitals.com [drraoshospitals.com]
- 22. Developmental toxicity of nicotine: A transdisciplinary synthesis and implications for emerging tobacco products PMC [pmc.ncbi.nlm.nih.gov]
- 23. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]
- 24. The pharmacological actions of nicotine on the gastrointestinal tract PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. An Updated Review of Nicotine in Gastrointestinal Diseases [openpublichealthjournal.com]
- 27. goodrx.com [goodrx.com]
- 28. A systematic review of preclinical studies evaluating the association between nicotine and the initiation and progression of cancer - Kim - Annals of Translational Medicine [atm.amegroups.org]
- 29. Nicotine: Carcinogenicity and Effects on Response to Cancer Treatment A Review -PMC [pmc.ncbi.nlm.nih.gov]



- 30. Comprehensive review of epidemiological and animal studies on the potential carcinogenic effects of nicotine per se PMC [pmc.ncbi.nlm.nih.gov]
- 31. Assessment of nicotine-induced DNA damage in a genotoxicological test battery | Health
   & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 32. Genotoxicity evaluation of tobacco and nicotine delivery products: Part 2. In Vitro micronucleus assay | CORESTA [coresta.org]
- 33. Genotoxicity evaluation of tobacco and nicotine delivery products: Part Two. In vitro micronucleus assay PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological profile and safety assessment of nicotine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017944#toxicological-profile-and-safety-assessment-of-nicotine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com